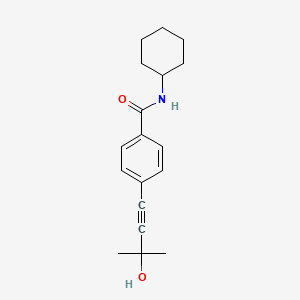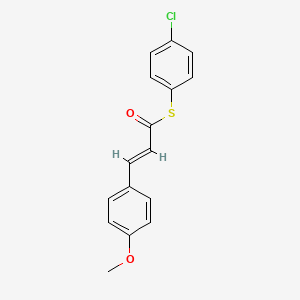
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide, also known as CX5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. It was first discovered in 2006 by researchers at the University of California, San Francisco, and has since been studied extensively for its potential as an anti-cancer drug.
Mecanismo De Acción
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide binds to the DNA-binding cleft of Pol I and prevents the enzyme from initiating transcription of rRNA. This leads to a decrease in the production of ribosomes, which are essential for protein synthesis and cell growth. Inhibition of Pol I transcription also leads to the activation of the p53 tumor suppressor pathway, which can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide also inhibits the activity of the nucleolar remodeling complex (NoRC), which is involved in the regulation of gene expression. This can lead to changes in the expression of genes involved in cell growth, differentiation, and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is that it has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for further study as an anti-cancer drug. However, N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is also known to have off-target effects on other cellular processes, which can complicate interpretation of experimental results. In addition, N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is a relatively new drug and its long-term safety and efficacy have not yet been fully established.
Direcciones Futuras
There are several potential future directions for research on N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. One area of interest is the development of combination therapies that can enhance the anti-cancer effects of N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide treatment. Additionally, further studies are needed to determine the long-term safety and efficacy of N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide in humans, and to explore its potential for use in the treatment of other diseases.
Métodos De Síntesis
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide is synthesized through a multi-step process involving the reaction of several chemical compounds, including cyclohexylamine, 4-bromo-2-fluorobenzonitrile, and 3-hydroxy-3-methyl-1-butyn-1-ol. The synthesis method has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has been shown to be effective against a variety of cancer cell lines, including breast, colon, and ovarian cancer cells. It works by inhibiting the transcription of ribosomal RNA (rRNA) by Pol I, which is essential for the growth and proliferation of cancer cells. N-cyclohexyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-18(2,21)13-12-14-8-10-15(11-9-14)17(20)19-16-6-4-3-5-7-16/h8-11,16,21H,3-7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPCVTWUZBZHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(3,5-dimethylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5807452.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-2-oxoacetamide](/img/structure/B5807458.png)

![methyl 3-amino-5-ethyl-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5807467.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5807479.png)
![4-{[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]methyl}benzenesulfonamide](/img/structure/B5807493.png)
![2-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5807509.png)


![1-[(2,5-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5807544.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B5807545.png)
![6,6-dimethyl-6,7-dihydro-2H-[1,3,5]triazino[2,1-a]isoquinoline-2,4(3H)-dione](/img/structure/B5807551.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5807561.png)